4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride
Description
This compound is a boronate ester-functionalized piperidine derivative with a benzyloxy linker and a hydrochloride counterion. Its molecular formula is C₁₈H₂₉BClNO₂, and it is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science . The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications under aqueous or acidic conditions. Key structural features include:
Properties
Molecular Formula |
C18H29BClNO3 |
|---|---|
Molecular Weight |
353.7 g/mol |
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]piperidine;hydrochloride |
InChI |
InChI=1S/C18H28BNO3.ClH/c1-17(2)18(3,4)23-19(22-17)15-7-5-14(6-8-15)13-21-16-9-11-20-12-10-16;/h5-8,16,20H,9-13H2,1-4H3;1H |
InChI Key |
DWJDSCVONHHMPV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3CCNCC3.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride typically involves:
- Formation of the boronic acid pinacol ester on a para-substituted benzyl group.
- Introduction of the piperidine moiety through nucleophilic substitution or coupling.
- Final conversion to the hydrochloride salt for improved stability and handling.
Key Synthetic Routes and Conditions
Several synthetic routes have been reported, primarily utilizing palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The following table summarizes representative preparation methods extracted from recent literature and chemical suppliers' experimental data.
Chemical Reactions Analysis
Types of Reactions
4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, hydrogen gas for reduction, and various oxidizing agents for oxidation. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, while the piperidine ring can interact with various biological receptors. These interactions can modulate biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)piperidine hydrochloride is a derivative of piperidine featuring a boron-containing moiety. This structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C18H28BNO2
- Molecular Weight : 301.24 g/mol
- CAS Number : 859833-21-9
- IUPAC Name : 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron atom in the dioxaborolane structure allows for unique interactions with biomolecules such as proteins and nucleic acids. Boron compounds have been recognized for their role in enzyme inhibition and modulation of signaling pathways.
Biological Activity Overview
The compound has shown promise in several areas:
-
Anticancer Activity :
- Studies indicate that compounds containing boron can inhibit cancer cell proliferation by interfering with cellular signaling pathways. For instance, derivatives similar to this compound have been documented to exhibit activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
-
Enzyme Inhibition :
- The piperidine moiety is known for its versatility in medicinal chemistry. Compounds with similar structures have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The specific interactions of the compound with CDK enzymes warrant further investigation.
- Neuroprotective Effects :
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits cyclin-dependent kinases | |
| Neuroprotective | Modulates neurotransmitter systems |
Case Studies
-
Anticancer Efficacy :
A study conducted on a series of boron-containing compounds demonstrated that modifications to the piperidine structure significantly enhanced anticancer activity against breast and lung cancer cell lines . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. -
CDK Inhibition :
Research focusing on similar piperidine derivatives revealed selective inhibition of CDK 4/6, which are critical targets in cancer therapy . The binding affinity and selectivity were evaluated using biochemical assays.
Research Findings
Recent investigations have highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. The incorporation of boron has been particularly noted for improving selectivity towards specific biological targets while minimizing off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
